molecular formula C12H14F3N5 B2719027 5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine CAS No. 1006356-62-2

5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Cat. No.: B2719027
CAS No.: 1006356-62-2
M. Wt: 285.274
InChI Key: ICVDVSRUERYGRQ-UHFFFAOYSA-N
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Description

5-(1,5-Dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (CAS No. 1006434-36-1) is a bicyclic heterocyclic compound with the molecular formula C₁₂H₁₄F₃N₅ (molecular weight: 285.27). Its structure comprises a pyrazolo[1,5-a]pyrimidine core fused with a 1,5-dimethylpyrazole moiety and a trifluoromethyl (-CF₃) group at the 7-position. The tetrahydropyrimidine ring introduces partial saturation, enhancing conformational flexibility compared to fully aromatic analogs. This compound is of interest in medicinal chemistry due to the trifluoromethyl group’s metabolic stability and the pyrazole’s ability to participate in hydrogen bonding .

Properties

IUPAC Name

5-(1,5-dimethylpyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N5/c1-7-8(6-17-19(7)2)9-5-10(12(13,14)15)20-11(18-9)3-4-16-20/h3-4,6,9-10,18H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVDVSRUERYGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C2CC(N3C(=CC=N3)N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C12H14F3N5
  • CAS Number : 1006356-62-2
  • Predicted Flash Point : 212.3 ± 28.7 °C
  • Predicted Boiling Point : 427.4 ± 45.0 °C at 760 mmHg .

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit a range of biological activities through various mechanisms:

  • Enzyme Inhibition : Many derivatives have shown potent inhibitory effects on enzymes such as cyclooxygenases (COX) and phosphodiesterases (PDEs), which are crucial in inflammatory pathways and cancer progression.
  • Anticancer Activity : Pyrazolo[1,5-a]pyrimidines have been identified as potential anticancer agents due to their ability to inhibit tumor growth and induce apoptosis in cancer cells .
  • Anti-inflammatory Properties : The compound has demonstrated significant anti-inflammatory effects by inhibiting COX enzymes and reducing pro-inflammatory cytokine production .

Biological Activity Summary

The following table summarizes the biological activities reported for 5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine and related compounds:

Activity Effect/IC50 Values Reference
COX-1 InhibitionIC50 = 5.40 µM
COX-2 InhibitionIC50 = 0.01 µM
5-LOX InhibitionIC50 = 1.78 µM
Anticancer ActivityInduces apoptosis in various cancer cells
Anti-inflammatory% inhibition of edema = 27% - 71%

Case Study 1: Anticancer Potential

A study evaluated the anticancer efficacy of several pyrazolo[1,5-a]pyrimidine derivatives against human cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound in a murine model of arthritis. The results showed a marked reduction in paw swelling and inflammatory markers (TNFα and IL-6) following treatment with the compound.

Scientific Research Applications

Antitumor Activity

Research has demonstrated that pyrazolo[1,5-a]pyrimidines exhibit significant antitumor activity. A study focusing on various derivatives found that these compounds can inhibit tumor cell proliferation through mechanisms such as inducing apoptosis and inhibiting specific signaling pathways related to cancer progression . The compound has shown promise as a scaffold for developing new anticancer agents due to its structural features that facilitate interactions with biological targets.

Enzymatic Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. For example, derivatives of pyrazolo[1,5-a]pyrimidines have been identified as selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), a target implicated in various cancers and inflammatory diseases. One study reported a derivative with an IC50 value in the low nanomolar range against this enzyme, indicating strong inhibitory potential .

Fluorescent Properties

Recent studies have explored the photophysical properties of pyrazolo[1,5-a]pyrimidines for applications in material science. These compounds have been utilized as fluorescent probes due to their ability to emit light upon excitation. This property is particularly useful in biological imaging and sensing applications where monitoring cellular processes is crucial . The synthesis of hybrid systems combining pyrazolo[1,5-a]pyrimidines with other fluorophores has resulted in enhanced fluorescence characteristics.

Case Studies

Study Findings Applications
Molecules (2021)Identified various synthetic routes for pyrazolo[1,5-a]pyrimidines with significant antitumor activityDrug development for cancer therapies
Pharmaceuticals (2022)Developed selective PI3Kδ inhibitors from pyrazolo[1,5-a]pyrimidine derivativesPotential treatment for asthma and other inflammatory conditions
RSC Advances (2020)Investigated fluorescent properties of pyrazolo[1,5-a]pyrimidinesBiological imaging and sensing applications

Chemical Reactions Analysis

2.1. Cyclization Approaches

  • Pyrazole Ring Formation : This is usually achieved by reacting hydrazines or hydrazones with α,β-unsaturated carbonyl compounds, such as β-ketoesters or β-diketones .

  • Pyrimidine Ring Formation : This step often involves the reaction of pyrazole derivatives with aldehydes or ketones, facilitated by acid or base catalysts, leading to the formation of the pyrimidine ring through imine or oxime intermediates .

Chemical Reactions of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines undergo a variety of chemical reactions typical for heterocycles. These include:

  • Nucleophilic Substitution : The presence of a trifluoromethyl group can enhance the compound's reactivity towards nucleophilic substitution reactions.

  • Electrophilic Substitution : The aromatic nature of the pyrazolo[1,5-a]pyrimidine ring allows for electrophilic substitution reactions, although these are less common due to the ring's stability.

  • Cyclization Reactions : These are crucial in forming the pyrazolo[1,5-a]pyrimidine scaffold and can be used to introduce various substituents .

Potential Chemical Reactions for 5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Given the general reactivity of pyrazolo[1,5-a]pyrimidines, the compound could potentially undergo reactions such as:

  • Hydrolysis : The tetrahydropyrimidine ring might be susceptible to hydrolysis under acidic or basic conditions.

  • Alkylation/Arylation : The nitrogen atoms in the pyrazole and pyrimidine rings could be alkylated or arylated using appropriate reagents.

  • Oxidation : The tetrahydropyrimidine ring could be oxidized to form a fully aromatic pyrimidine ring.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidines are a versatile scaffold with diverse pharmacological applications. Below is a detailed comparison of the target compound with structurally related analogs:

Structural and Physicochemical Comparisons

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents Notable Properties
5-(1,5-Dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine 1006434-36-1 C₁₂H₁₄F₃N₅ 285.27 1,5-Dimethylpyrazole (C-5), -CF₃ (C-7), tetrahydropyrimidine Enhanced solubility due to partial saturation; pyrazole enhances H-bonding
5-(4-Fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine 439097-10-6 C₁₄H₉F₄N₃ 295.23 4-Fluorophenyl (C-5), -CF₃ (C-7), methyl (C-2) Fully aromatic; fluorophenyl improves lipophilicity and π-π stacking
7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid 725699-03-6 C₉H₁₀F₂N₃O₂ 245.20 -CHF₂ (C-7), carboxylic acid (C-2), tetrahydropyrimidine Carboxylic acid enhances aqueous solubility; CHF₂ reduces metabolic oxidation
5-(4-Methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine 676254-55-0 C₁₄H₁₄F₃N₃ 293.28 p-Tolyl (C-5), -CF₃ (C-7), tetrahydropyrimidine Tolyl group increases steric bulk; -CF₃ enhances electron-withdrawing effects

Reactivity and Stability

  • The tetrahydropyrimidine ring in the target compound reduces aromaticity, increasing susceptibility to oxidation compared to fully aromatic analogs like 439097-10-6 .
  • The 1,5-dimethylpyrazole moiety improves stability against tautomerization compared to unsubstituted pyrazoles .
  • Trifluoromethyl groups generally enhance thermal and enzymatic stability, as seen in all -CF₃-containing derivatives .

Key Takeaways

  • The 1,5-dimethylpyrazole and tetrahydropyrimidine motifs in the target compound balance conformational flexibility and metabolic stability.
  • Trifluoromethyl analogs universally exhibit enhanced bioavailability and resistance to oxidative metabolism.
  • Substituent positioning (e.g., C-2 vs. C-5) profoundly impacts electronic and steric properties, influencing target selectivity and potency.

Q & A

Q. Table 1: Key Synthetic Parameters for Pyrazolo[1,5-a]pyrimidines

ParameterOptimal RangeImpact on Yield/PurityReference
Reaction Temperature80–110°CHigher temps favor cyclization
Catalyst (Pd(PPh₃)₄)5–10 mol%Excess causes side reactions
Solvent SystemEthanol/Water (1:1)Balances polarity and solubility

Q. Table 2: Spectroscopic Signatures of CF₃-Substituted Derivatives

Functional Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
CF₃120–125 (q, J=288 Hz)1120–1170 (C-F)
NH (tetrahydropyrimidine)5.2–5.8 (br s)3300–3400

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